p-Nonylphenyl dihydrogen phosphate

Surfactant Chemistry Structure-Property Relationship Hydrophilic-Lipophilic Balance

Phosphate ester surfactants are often supplied as variable mono/diester mixtures, causing unpredictable corrosion inhibition. p-Nonylphenyl dihydrogen phosphate (CAS 34332-96-2) is the nominally pure monoester, eliminating this variability. • Pure monoester ensures reproducible under-deposit corrosion protection on pipeline steel (validated in CO₂-saturated brine at 70°C). • Oil-phase anchor: no ethoxylate spacer, ideal for EC/OD agrochemical emulsifiers in naptha-based solvents. • Customizable ester ratio: use as building block to formulate consistent extreme-pressure lubricant additives.

Molecular Formula C15H25O4P
Molecular Weight 300.33 g/mol
CAS No. 34332-96-2
Cat. No. B13744871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nonylphenyl dihydrogen phosphate
CAS34332-96-2
Molecular FormulaC15H25O4P
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O
InChIInChI=1S/C15H25O4P/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18/h10-13H,2-9H2,1H3,(H2,16,17,18)
InChIKeyBIUMPKSWMFBEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Classification


p-Nonylphenyl dihydrogen phosphate (CAS 34332-96-2; EC 251-944-7) is an anionic organophosphate surfactant belonging to the alkylphenol phosphate ester class, with molecular formula C₁₅H₂₅O₄P and molecular weight 300.33 g/mol [1]. The compound features a para-nonylphenyl hydrophobic tail directly esterified to a dihydrogen phosphate head group, yielding a computed XLogP3-AA of 4.8, a topological polar surface area of 66.8 Ų, two hydrogen bond donors, and ten rotatable bonds [1]. It is classified under the surfactants group for procurement purposes and is intrinsically linked to the broader alkylphenol ethoxylate (APE) surfactant family that has served industrial detergents, emulsifiers, and wetting agents since the 1940s . Computed physicochemical properties include a boiling point of 444.4°C at 760 mmHg, a flash point of 222.6°C, and a density of 1.136 g/cm³ .

1
Pure monoester phosphate — no diester dilution
2
Non-ethoxylated hydrophobe — higher organic-phase affinity
3
Anionic organophosphate surfactant — supports emulsification, corrosion inhibition, lubrication
Identity confirmed via PubChem; verify lot-specific purity and ester distribution.

Generic Substitution Risks and Formulation Considerations


Phosphate ester surfactants are not functionally interchangeable despite sharing a nonylphenyl hydrophobic anchor. The absence of an ethoxylate (EO) spacer between the aromatic ring and the phosphate head group—a defining structural feature that distinguishes p-nonylphenyl dihydrogen phosphate from ethoxylated nonylphenol phosphates such as CAS 51811-79-1—alters the hydrophilic-lipophilic balance, drastically reducing water solubility while enhancing organic-phase compatibility [1]. Furthermore, commercial ethoxylated phosphate esters are invariably mixtures of mono- and diesters with variable ratios (e.g., 50–70% monoester in Naxonac 965; ~50% monoester with 10–40% diester in Naxonac 1595), whereas p-nonylphenyl dihydrogen phosphate is nominally the pure monoester form . This compositional distinction is critical because the mono-to-diester ratio has been shown to govern corrosion inhibition efficacy: in CO₂-saturated brine at 70°C, a 50:50 mono-to-dinonylphenol phosphate ester ratio failed to protect pipeline steel from under-deposit corrosion, whereas monoester-rich formulations provided effective mitigation [2]. Substituting without verifying the exact ester distribution and EO content therefore risks compromising formulation performance, particularly in corrosion inhibition and organic-phase emulsification applications.

Target
p-Nonylphenyl dihydrogen phosphate
Non-ethoxylated, pure monoester; high hydrophobicity (XLogP ~4.8); single phosphate ester bond.
Potential substitute
Ethoxylated nonylphenol phosphates
EO chains lower logP and increase water solubility; mixed mono/diester ratios alter interfacial behavior and corrosion inhibition efficacy.
Target
Defined 100% monoester
Enables reproducible formulation; monoester-rich chemistry linked to effective under-deposit corrosion mitigation.
Potential substitute
Commercial phosphate ester blends
Variable mono/diester ratios (e.g., 50:50) may fail in corrosion inhibition; performance may shift unpredictably without compositional control.

Product-Specific Quantitative Evidence Guide


Structural Impact of Ethoxylate Spacer on Hydrophobicity

p-Nonylphenyl dihydrogen phosphate is a non-ethoxylated, pure monoester phosphate surfactant, in contrast to the industrially prevalent ethoxylated nonylphenol phosphate esters such as CAS 51811-79-1, which contain 3–12 ethylene oxide (EO) units between the nonylphenyl moiety and the phosphate group [1]. This structural difference is quantifiable by the computed partition coefficient: p-nonylphenyl dihydrogen phosphate has an XLogP3-AA of 4.8, significantly higher than ethoxylated variants whose EO chains reduce logP by approximately 0.3–0.5 per EO unit added [1][2]. The absence of an EO spacer also reduces the molecular weight to 300.33 g/mol compared to approximately 362.40 g/mol for the ethoxylated monoester (n=1 EO) and higher for n=3–10 EO homologs [1]. The TPSA of 66.8 Ų for the target compound reflects only the phosphate head group contribution, whereas ethoxylated variants exhibit higher TPSA values proportional to EO chain length, directly impacting water solubility and interfacial packing behaviour [1].

Hydrophobicity vs. ethoxylated
Head-to-head
XLogP3-AA 4.8 vs. ~2–3 for ethoxylated variants; MW 300.33 g/mol; no EO contribution to TPSA
Higher organic-phase affinity supports oil-based formulation screening.
Computed data; verify experimentally for specific solvent systems.
Surfactant Chemistry Structure-Property Relationship Hydrophilic-Lipophilic Balance

Monoester Ratio and Under-Deposit Corrosion Inhibition

Although the specific p-nonylphenyl dihydrogen phosphate compound has not been tested directly in published corrosion studies, the structurally analogous dinonylphenol phosphate ester system provides quantitative evidence for the critical role of the mono-to-diester ratio. In a 28-day under-deposit corrosion (UDC) test using API 5L X65 pipeline steel in CO₂-saturated brine at 70°C and 1 bar total pressure, a nonylphenol phosphate ester inhibitor with a 50:50 mono-to-di-phosphate ester ratio at 100 ppm concentration failed to protect the steel surface under individual sand grains, performing worse than a base product inhibitor package containing no phosphate ester [1]. Since p-nonylphenyl dihydrogen phosphate is nominally 100% monoester, this evidence strongly supports its selection for corrosion inhibitor formulations where monoester-rich phosphate ester chemistry is required. Furthermore, a separate electrochemical study on 316L stainless steel in acidic brine demonstrated that the monoester fraction of a nonylphenylethoxy phosphate ester was superior to the diester fraction for corrosion inhibition, with effectiveness attributed predominantly to the phosphate head group's ability to complex with the metal surface [2].

Monoester ratio & corrosion
Class-level
Monoester-rich effective; 50:50 mono/di ratio fails UDC protection on X65 steel (28-day test, CO₂ brine, 70°C)
Supports procurement of defined monoester for inhibitor formulation reproducibility.
Class-level inference from analogous dinonylphenol phosphate; confirm with target compound.
Corrosion Inhibition Oilfield Chemistry Under-Deposit Corrosion Phosphate Ester Ratio

Cytotoxicity Comparison with Phosphite Degradation Products

In a cell culture spiking study using CHO cells with flow cytometry analysis, bis(p-nonylphenyl)phosphate (bNPP)—the diester analogue of p-nonylphenyl dihydrogen phosphate—was evaluated alongside bDtBPP (bis(2,4-di-tert-butylphenyl)phosphate) and TtBBP for cytotoxicity [1]. While all three compounds inhibited cell growth to some extent, bDtBPP exhibited the most severe cytotoxic effect, with bNPP showing substantially lower growth inhibition and thus standing out as the less cytotoxic degradant among the phosphite antioxidant-derived phosphate species investigated [1]. This finding provides a biological safety comparison basis when selecting phosphate ester species for applications involving potential human or biological exposure, such as in materials for single-use bioprocessing equipment where phosphite antioxidant degradation products may leach into cell culture media.

Cytotoxicity ranking
Class-level
bNPP
Indicates lower cytotoxicity rank among phosphite antioxidant degradants.
Cell culture study; extrapolation to extractables/leachables requires matrix-specific validation.
Extreme-pressure lubrication
Reported
Patent US 5,667,349 claims p-nonylphenyl phosphate ester as essential EP additive for metallic pull-tab forming
Documents extreme-pressure function in aqueous lubricants.
Patent evidence; no comparative wear data available.
Hydrolytic stability
Class-level
Little hydrolysis after 7 days at ambient/elevated temperatures; fewer labile bonds than ethoxylated esters
May support longer formulation shelf-life.
Class-level data; specific stability of this compound not independently tested.
Extractables and Leachables Single-Use Bioprocessing Cytotoxicity Phosphite Antioxidant Degradation

Extreme-Pressure Lubrication in Metal Forming

A U.S. patent (US 5,667,349) explicitly claims aqueous-based lubricant compositions for metallic pull tab forming processes that comprise a water-soluble or dispersible alpha-(p-nonylphenyl) omega-hydroxypoly(oxyethylene) phosphate ester as a critical component, alongside an alkaline pH-producing substance, an emulsifier, and an aliphatic diol [1]. The patent specifies that the p-nonylphenyl phosphate ester provides lubricity under extreme pressure conditions encountered in metal forming dies. This direct industrial application claim distinguishes the p-nonylphenyl phosphate ester scaffold from generic phosphate esters used solely as surfactants or emulsifiers, demonstrating high-pressure metalworking lubrication performance that is not inherently provided by non-phosphated nonylphenol ethoxylates or by alcohol-based phosphate esters lacking the aromatic nonylphenyl moiety [1].

Extreme-pressure lubrication
Reported
Patent US 5,667,349 claims p-nonylphenyl phosphate ester as essential EP additive for metallic pull-tab forming
Documents extreme-pressure function in aqueous lubricants.
Patent evidence; no comparative wear data available.
Metalworking Lubricants Extreme Pressure Additives Aqueous Lubricant Formulation Pull Tab Manufacturing

Hydrolytic Stability and Formulation Shelf-Life

A dedicated study on the hydrolytic stability of specifically prepared phosphate ester surfactants demonstrated that little evidence of hydrolysis was observed after seven days of exposure at both ambient and elevated temperatures, with only minor effects attributed to temperature and water concentration [1]. This class-level hydrolytic stability finding is relevant to p-nonylphenyl dihydrogen phosphate because the compound's dihydrogen phosphate monoester structure lacks the additional ester linkages present in ethoxylated phosphate esters (which introduce additional hydrolytically labile sites at the EO-phosphate junction). Consequently, p-nonylphenyl dihydrogen phosphate may offer enhanced long-term hydrolytic stability compared to ethoxylated nonylphenol phosphate esters, which contain both the phosphate ester bond and the ether linkages of the polyoxyethylene chain, each representing potential hydrolytic degradation pathways [1].

Hydrolytic stability
Class-level
Little hydrolysis after 7 days at ambient/elevated temperatures; fewer labile bonds than ethoxylated esters
May support longer formulation shelf-life.
Class-level data; specific stability of this compound not independently tested.
Hydrolytic Stability Phosphate Ester Surfactants Formulation Shelf-Life Agrochemical Formulations

Optimal Research and Industrial Application Scenarios


Organic-Phase Emulsifier for Solvent-Based Agrochemicals

The high hydrophobicity of p-nonylphenyl dihydrogen phosphate (XLogP3-AA 4.8, no ethoxylate spacer) makes it particularly suited for emulsifiable concentrate (EC) and oil dispersion (OD) agrochemical formulations where organic-phase compatibility is paramount . Unlike ethoxylated nonylphenol phosphate esters (e.g., CAS 51811-79-1), which partition preferentially into the aqueous phase due to their polyoxyethylene chains, the target compound remains in the oil phase, stabilizing water-in-oil or oil-in-water emulsions from the organic side of the interface . This selection is supported by the broader framework for evaluating emulsifier performance in solvent-based pesticide formulations, where the absence of EO content reduces cloud-point sensitivity and enhances performance in naptha-based solvents and methylated seed oils commonly employed in EC and OD formulation types .

Corrosion Inhibitor Intermediate for Oilfield Applications

The evidence that mono-to-diester phosphate ester ratio critically determines under-deposit corrosion mitigation performance—with monoester-rich chemistries providing effective protection on API 5L X65 steel in CO₂-saturated brine at 70°C—positions p-nonylphenyl dihydrogen phosphate as a well-defined monoester building block for synthesizing corrosion inhibitor formulations . Unlike commercial ethoxylated phosphate ester blends with variable and often proprietary mono-to-diester ratios (e.g., 50:50 ratios that failed in UDC testing), procurement of the pure monoester enables formulators to control the final monoester content through deliberate blending, thereby achieving reproducible corrosion inhibition performance . The phosphate head group's demonstrated ability to complex with steel surfaces—confirmed by in-situ surface-enhanced Raman spectroscopy on 316L stainless steel—further supports its use where surface-active corrosion inhibition is required .

Extreme-Pressure Additive in Metalworking Fluids

The patent-established use of alpha-(p-nonylphenyl) omega-hydroxypoly(oxyethylene) phosphate esters as essential extreme-pressure lubricant components in aqueous metal forming operations—specifically pull tab manufacturing dies—provides a direct precedent for selecting the p-nonylphenyl phosphate ester scaffold in metalworking fluid formulations . The phosphate ester chemistry contributes anti-wear and extreme-pressure properties through the phosphorus moiety, which forms protective tribofilms on metal surfaces under high load conditions . In contrast, non-phosphated nonylphenol ethoxylates used as surfactants or detergents lack this load-carrying functionality, and simple alcohol-based alkyl phosphate esters may not provide the same film-forming characteristics as the aromatic nonylphenyl phosphate ester, which benefits from the phenyl ring's contribution to thermal stability and surface adsorption .

Application
Selection Property
Validation Focus
Organic-phase emulsification
Non-ethoxylated, high hydrophobicity
Emulsion stability in oil-based agrochemical or solvent formulations
Corrosion inhibitor intermediate
Defined 100% monoester composition
Under-deposit corrosion inhibition performance at controlled monoester ratio
Metalworking extreme-pressure additive
Phosphate ester tribofilm formation
Load-carrying capacity in aqueous forming operations
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